molecular formula C15H9ClO4 B2495709 3-(2-Chlorophenoxy)-7-hydroxychromen-4-one CAS No. 433257-59-1

3-(2-Chlorophenoxy)-7-hydroxychromen-4-one

Cat. No.: B2495709
CAS No.: 433257-59-1
M. Wt: 288.68
InChI Key: JRROROHEBIPPQR-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)-7-hydroxychromen-4-one: is a chemical compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenoxy group at the third position and a hydroxy group at the seventh position of the chromen-4-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenoxy)-7-hydroxychromen-4-one typically involves the reaction of 2-chlorophenol with 7-hydroxychromen-4-one under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the chromen-4-one ring, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group at the seventh position can undergo oxidation to form a ketone derivative.

    Reduction: The chromen-4-one ring can be reduced to form dihydro derivatives.

    Substitution: The chlorophenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 3-(2-chlorophenoxy)-7-oxochromen-4-one.

    Reduction: Formation of 3-(2-chlorophenoxy)-7-hydroxy-2,3-dihydrochromen-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(2-Chlorophenoxy)-7-hydroxychromen-4-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxy)-7-hydroxychromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-7-hydroxychromen-4-one
  • 3-(4-Chlorophenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(4-Chlorophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(4-Ethylphenoxy)-7-hydroxychromen-4-one
  • 3-(3,5-Dimethylphenoxy)-7-hydroxychromen-4-one

Uniqueness: 3-(2-Chlorophenoxy)-7-hydroxychromen-4-one is unique due to the specific positioning of the chlorophenoxy and hydroxy groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-chlorophenoxy)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRROROHEBIPPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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